molecular formula C22H24N4O5S B11175513 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[(2-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[(2-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide

Cat. No.: B11175513
M. Wt: 456.5 g/mol
InChI Key: JBRFRMBNTPHHQT-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[(2-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxin ring, a piperazine ring, and a methoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[(2-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide typically involves multiple steps, including the formation of the benzodioxin and piperazine rings, followed by the introduction of the methoxyphenyl group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[(2-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[(2-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide typically involves several synthetic pathways. The initial step often includes the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various acetamides and piperazine derivatives under controlled conditions to yield the target compound. The following summarizes the general synthetic approach:

StepReactionConditions
1Reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with acetamidesAqueous Na₂CO₃ at pH 9-10
2Coupling with piperazine derivativesDMF and lithium hydride as a base
3PurificationChromatography

The resulting compound features multiple functional groups that enhance its reactivity and biological potential .

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities. Notably:

Enzyme Inhibition:
Studies have shown that derivatives of this compound can act as inhibitors for various enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Anticancer Activity:
The compound has been evaluated for its anticancer properties against various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation in specific cancer types due to its ability to interact with critical cellular pathways .

Potential Therapeutic Applications

Given its diverse biological activities, this compound presents several potential therapeutic applications:

Diabetes Management:
Due to its inhibitory effects on α-glucosidase, this compound could be developed as a therapeutic agent for managing blood glucose levels in diabetic patients.

Neurodegenerative Disorders:
The inhibition of acetylcholinesterase suggests that it may have applications in treating Alzheimer's Disease by enhancing cholinergic neurotransmission.

Cancer Treatment:
The anticancer properties indicate that further investigations could lead to the development of novel chemotherapeutic agents targeting specific cancer types.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to this compound:

Study 1: Enzyme Inhibition
A study focused on synthesizing sulfonamide derivatives containing benzodioxane moieties demonstrated significant inhibition against α-glucosidase and acetylcholinesterase enzymes, suggesting potential for T2DM and AD treatment .

Study 2: Anticancer Evaluation
In vitro tests revealed that certain derivatives exhibited growth inhibition against various cancer cell lines. For instance, one derivative showed over 80% inhibition in specific assays .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[(2-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[(2-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its enzyme inhibitory potential, pharmacokinetics, and toxicological profile.

Chemical Structure and Properties

The compound belongs to the class of organic compounds known as benzenesulfonamides. Its molecular formula is C19H22N2O7S2C_{19}H_{22}N_2O_7S_2, with a molecular weight of approximately 454.52 g/mol. The structure includes a benzodioxin moiety, which is known for its biological activity.

Enzyme Inhibition Studies

Recent studies have investigated the enzyme inhibitory potential of derivatives of this compound against various enzymes relevant to metabolic diseases. Specifically, the compound has been evaluated for its activity against:

  • α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism and is a target for Type 2 Diabetes Mellitus (T2DM) management. Inhibitors can help control blood sugar levels by slowing down carbohydrate absorption.
  • Acetylcholinesterase : This enzyme is involved in neurotransmission and is a target for Alzheimer's disease (AD) therapies. Inhibition can enhance cholinergic transmission, potentially improving cognitive function.

The results indicate that certain derivatives exhibit significant inhibitory activity against these enzymes, suggesting their potential as therapeutic agents for T2DM and AD .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : High probability of human intestinal absorption (0.9948).
  • Blood-Brain Barrier Penetration : Indicates good potential to cross the blood-brain barrier (0.9624).
  • Metabolism : The compound interacts with various cytochrome P450 enzymes, suggesting it may undergo extensive metabolism in the liver .

Toxicological Profile

Toxicological assessments indicate that this compound is not classified as carcinogenic and exhibits low Ames test toxicity (0.5908), suggesting a favorable safety profile for further development .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

  • Diabetes Model : In diabetic rats, administration of the compound led to significant reductions in blood glucose levels compared to controls, indicating its potential as an antidiabetic agent.
  • Cognitive Impairment Model : In models of cognitive decline, treatment with the compound improved memory retention and learning capabilities in subjects .

Properties

Molecular Formula

C22H24N4O5S

Molecular Weight

456.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(2-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl]acetamide

InChI

InChI=1S/C22H24N4O5S/c1-29-17-5-3-2-4-15(17)25-22(32)26-9-8-23-21(28)16(26)13-20(27)24-14-6-7-18-19(12-14)31-11-10-30-18/h2-7,12,16H,8-11,13H2,1H3,(H,23,28)(H,24,27)(H,25,32)

InChI Key

JBRFRMBNTPHHQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=S)N2CCNC(=O)C2CC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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